N-Dansylmethionyl-leucyl-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

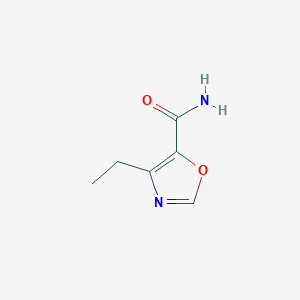

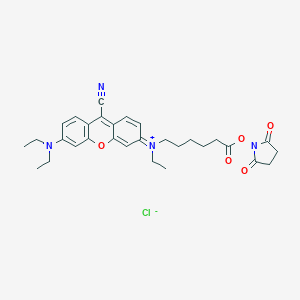

N-Dansylmethionyl-leucyl-phenylalanine (N-Dansyl-Met-Leu-Phe or DMLP) is a synthetic peptide that has been widely used as a research tool in the field of biochemistry and immunology. It is a fluorescently labeled peptide that is commonly used to probe the function of neutrophils, a type of white blood cell that plays a crucial role in the immune system.

Mecanismo De Acción

DMLP binds to FPR with high affinity and specificity. FPR is a G protein-coupled receptor that is activated by a family of bacterial and mitochondrial peptides called formyl peptides. DMLP mimics the structure of formyl peptides and binds to the same binding pocket on FPR. DMLP binding to FPR induces a conformational change in the receptor that activates the associated G protein, Gαi. Activated Gαi inhibits adenylate cyclase activity and reduces intracellular cAMP levels, leading to the activation of downstream signaling pathways that trigger neutrophil activation, chemotaxis, and phagocytosis.

Biochemical and Physiological Effects

DMLP has several biochemical and physiological effects on neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger the production of reactive oxygen species (ROS), calcium mobilization, and the activation of protein kinase C (PKC) and phospholipase C (PLC). These signaling events lead to the activation of several downstream effector molecules, such as actin polymerization, integrin activation, and cytoskeleton rearrangement, which are essential for neutrophil chemotaxis and phagocytosis. DMLP also enhances the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), by neutrophils, which contribute to the inflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMLP has several advantages as a research tool. It is a highly specific and potent ligand for FPR, which allows for precise probing of neutrophil function. DMLP is also fluorescently labeled, which allows for easy detection and quantification of its binding to FPR and its effects on neutrophil function. However, there are also some limitations to using DMLP in lab experiments. DMLP is a synthetic peptide, which may not accurately mimic the structure and function of endogenous formyl peptides. DMLP also has a relatively short half-life, which may limit its usefulness in long-term experiments.

Direcciones Futuras

There are several future directions for research on DMLP. One area of research is to develop new fluorescently labeled peptides that can probe different aspects of neutrophil function. Another area of research is to explore the role of FPR in other immune cells, such as macrophages and dendritic cells. Additionally, there is a need to develop more potent and specific FPR ligands that can be used as potential therapeutic agents for inflammatory diseases. Finally, there is a need to elucidate the molecular mechanisms underlying DMLP's effects on neutrophil function, which may lead to the development of new strategies for modulating the immune response.

Métodos De Síntesis

DMLP is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis starts with the attachment of the first amino acid, methionine, to an insoluble resin. The peptide chain is then elongated by adding the other two amino acids, leucine and phenylalanine, one by one. The final step involves the attachment of the fluorescent dansyl group to the N-terminus of the peptide chain. The resulting product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous DMLP peptide.

Aplicaciones Científicas De Investigación

DMLP has been widely used as a research tool to study the function of neutrophils. Neutrophils are the most abundant type of white blood cell in the human body and play a crucial role in the immune system's defense against bacterial and fungal infections. DMLP is used to probe the function of neutrophils by binding to the formyl peptide receptor (FPR), a G protein-coupled receptor expressed on the surface of neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger neutrophil activation, chemotaxis, and phagocytosis.

Propiedades

Número CAS |

146935-91-3 |

|---|---|

Nombre del producto |

N-Dansylmethionyl-leucyl-phenylalanine |

Fórmula molecular |

C32H42N4O6S2 |

Peso molecular |

642.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C32H42N4O6S2/c1-21(2)19-26(31(38)34-27(32(39)40)20-22-11-7-6-8-12-22)33-30(37)25(17-18-43-5)35-44(41,42)29-16-10-13-23-24(29)14-9-15-28(23)36(3)4/h6-16,21,25-27,35H,17-20H2,1-5H3,(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 |

Clave InChI |

RJWJQOGVZFUJSF-QKDODKLFSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Secuencia |

MLF |

Sinónimos |

dansMLP N-dansyl-Met-Leu-Phe N-dansylMet-Leu-Phe N-dansylmethionyl-leucyl-phenylalanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)

![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)

![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)